N-(1-(benzo[b]thiophen-3-yl)propan-2-yl)-2-(benzylthio)acetamide
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Description
N-(1-(benzo[b]thiophen-3-yl)propan-2-yl)-2-(benzylthio)acetamide, also known as BTAPA, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. BTAPA is a thioamide derivative and has been shown to exhibit various biochemical and physiological effects, making it a promising candidate for drug development.
Scientific Research Applications
Synthesis and Antitumor Activity
Compounds related to N-(1-(benzo[b]thiophen-3-yl)propan-2-yl)-2-(benzylthio)acetamide have been synthesized and evaluated for their antitumor activity. For instance, benzothiazole derivatives have shown considerable anticancer activity against some cancer cell lines, highlighting the potential of these compounds in cancer research and therapy (Yurttaş, Tay, & Demirayak, 2015).
Biological Activities
The synthesized compounds have displayed significant biological activities, including antifungal and plant growth-regulating activities. This suggests the versatility of such molecules in both pharmaceutical and agricultural applications (Liu et al., 2005).
Antimicrobial and Quantum Calculations
Novel sulphonamide derivatives related to the compound of interest have been explored for their antimicrobial activity, with some showing high activity towards various strains. Additionally, quantum calculations have been utilized to correlate the experimental findings with theoretical predictions, enhancing the understanding of the compound's properties (Fahim & Ismael, 2019).
Enhancing Antibiotic Efficacy
Research into benzothiophene derivatives has also focused on optimizing cell permeation to improve the efficacy of antibiotic resistance inhibitors. This work is crucial in the fight against antibiotic-resistant bacteria, demonstrating the compound's potential in enhancing the activity of beta-lactam antibiotics (Venturelli et al., 2007).
DNA Binding and Gene Delivery
A water-soluble cationic polythiophene derivative has been synthesized for potential use as a theranostic gene delivery vehicle, showcasing the compound's utility in gene therapy and molecular diagnostics (Carreon et al., 2014).
properties
IUPAC Name |
N-[1-(1-benzothiophen-3-yl)propan-2-yl]-2-benzylsulfanylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21NOS2/c1-15(11-17-13-24-19-10-6-5-9-18(17)19)21-20(22)14-23-12-16-7-3-2-4-8-16/h2-10,13,15H,11-12,14H2,1H3,(H,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RIFAKYODGDKFCQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CSC2=CC=CC=C21)NC(=O)CSCC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21NOS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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